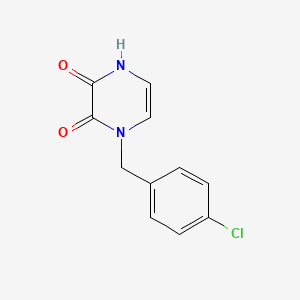

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione

Description

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a 4-chlorobenzyl group at the 1-position. It is synthesized via acid-catalyzed deprotection of 5-(4-chlorobenzyl)-2,3-dimethoxypyrazine under reflux conditions with hydrochloric acid and 1,4-dioxane, yielding a white solid (22% isolated yield) . Key characterization data include:

- ¹H NMR (DMSO): δ 11.16 (s, 2H), 7.37 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 6.09 (s, 1H), 3.52 (s, 2H).

- MS (ESI+): m/z 237.2 (M+H)+ .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUWCGOCDFEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC(=O)C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with dihydropyrazine-2,3-dione under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or DMF, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values suggest efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The IC50 values for these compounds ranged from 10 to 50 µM, indicating promising cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly monoamine oxidase (MAO). MAO plays a critical role in the metabolism of neurotransmitters, making it a target for drugs aimed at treating neurodegenerative diseases. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione | 25 | MAO-B |

| Related Compound A | 30 | MAO-B |

| Related Compound B | 50 | MAO-B |

This table illustrates how structural variations can impact the biological efficacy of related compounds.

Drug Design

Given its structural features, 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione serves as a valuable pharmacophore in drug design. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents aimed at specific diseases.

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the anticancer mechanisms of similar compounds derived from the pyrazine family. The findings indicated that the presence of electron-withdrawing groups like chlorine significantly enhanced binding affinity to cancer cell receptors, leading to increased cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results showed that modifications in substituents led to varying degrees of effectiveness, highlighting the importance of structural optimization in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazine-2,3-dione Derivatives

Substituent-Driven Physicochemical Differences

- Lipophilicity : The 4-chlorobenzyl group in the parent compound provides moderate lipophilicity (logP ~1.5), while the trifluoromethylphenethyl substituent in compound 12 significantly increases hydrophobicity (logP ~2.8) . The thioether analog 38 shows reduced membrane permeability due to higher polarity .

- Metabolic Stability : Phenethyl-substituted derivatives (e.g., 18 ) exhibit prolonged half-lives compared to benzyl analogs, attributed to reduced oxidative metabolism .

Pharmacological Implications

- DAO Inhibition : The 4-chlorobenzyl derivative demonstrates moderate DAO inhibition (IC₅₀ ~50 nM), outperforming the 2-methylphenyl analog (IC₅₀ >100 nM) but underperforming relative to trifluoromethylphenethyl derivatives (IC₅₀ ~20 nM) .

- Synthetic Accessibility : The parent compound’s synthesis (22% yield) is less efficient than that of 38 (35% yield), likely due to challenges in benzyl group deprotection .

Crystallographic and Spectroscopic Insights

- 1-(4-Chlorobenzyl) Derivative : NMR data confirm planar pyrazine-dione geometry, with the 4-chlorobenzyl group adopting a perpendicular orientation to minimize steric clashes .

- Thioether Analog (38) : The sulfur atom in 38 participates in hydrogen bonding with DAO’s active site, as inferred from molecular docking studies .

Biological Activity

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological evaluations.

The compound has the molecular formula CHClNO, with a melting point greater than 300°C. Its structure features a dihydropyrazine core, which is known for its reactivity and versatility in medicinal chemistry .

Biological Activities

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione exhibits a range of biological activities:

- Antiviral Activity : This compound is part of a broader class of pyrazinones that have been investigated for antiviral properties. Similar compounds have shown efficacy against influenza viruses and have been evaluated for their potential against other viral infections such as Ebola and COVID-19 .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For instance, certain pyrazinone derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation in vitro .

- Enzyme Inhibition : The compound has been explored as an inhibitor of various enzymes. For example, it has been implicated in the inhibition of D-amino acid oxidase (DAO), which plays a role in neurochemical processes and may be linked to neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione typically involves multi-step reactions starting from acyclic precursors. Various methods have been developed to produce this compound efficiently, often focusing on optimizing yields and purity .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that increasing concentrations of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione can lead to cytotoxic effects on various cancer cell lines. These studies often employ assays like MTT or CellTiter-Glo to quantify cell viability post-treatment .

- Mechanistic Studies : Further investigations into the mechanism of action reveal that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that it can influence the G0/G1 phase transition in the cell cycle, leading to growth inhibition .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antiviral | Potential efficacy against influenza and COVID-19 |

| Anticancer | Inhibits proliferation in various cancer cell lines |

| Enzyme Inhibition | Active against D-amino acid oxidase (DAO) |

Q & A

Q. Advanced

- Kinetic studies : Monitor reaction progress via HPLC or NMR under varying conditions (pH, solvent polarity) to identify rate-determining steps .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways .

- Competitive reactions : Compare reactivity with amines, thiols, and alcohols to map nucleophile selectivity .

How should researchers design in vitro assays to evaluate potential bioactivity?

Q. Basic

- Solubility profiling : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions; solubility >48.7 µg/mL is ideal for cellular assays .

- Target selection : Prioritize enzymes/receptors with homology to known pyrazine-2,3-dione targets (e.g., bacterial dihydrofolate reductase) .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values, using positive controls like trimethoprim .

What strategies reconcile discrepancies in reported biological activity across studies?

Q. Advanced

- Meta-analysis : Cross-reference assay conditions (e.g., cell lines, incubation times) to identify confounding variables .

- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends using cheminformatics tools .

- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

Which computational tools are effective for predicting the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET prediction : Use SwissADME or pkCSM to estimate GI absorption, BBB permeability, and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate membrane permeability via lipid bilayer models in GROMACS .

- Docking studies : AutoDock Vina for binding affinity predictions against targets like dopamine receptors .

How can AI enhance the design of derivatives with improved stability?

Q. Advanced

- Generative models : Train VAEs (Variational Autoencoders) on PubChem data to propose structurally novel analogs .

- Reinforcement learning (RL) : Optimize synthetic pathways for stability by minimizing reactive intermediates .

- Predictive analytics : Use COMSOL Multiphysics to model degradation under stress conditions (heat, light) .

What analytical techniques are critical for purity assessment?

Q. Basic

- HPLC-MS : Detect impurities <0.1% using C18 columns and ESI ionization .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- TGA (Thermogravimetric Analysis) : Monitor decomposition profiles to identify hydrate/solvate contaminants .

How to address solubility limitations in aqueous assays?

Q. Methodological

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance dissolution without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

- pH adjustment : Test solubility across pH 4–9 to identify optimal buffering agents .

What frameworks guide hypothesis-driven research on this compound?

Q. Advanced

- Mechanistic theory : Link reactivity to frontier molecular orbitals (HOMO/LUMO) via DFT calculations .

- Systems pharmacology : Map interactions using STRING or KEGG to identify polypharmacology risks .

- Causal inference : Apply Bradford-Hill criteria to distinguish direct vs. off-target effects in phenotypic screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.